

UCSF924: A Deep Dive into its Dopamine Receptor Selectivity Profile

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Compound of Interest

Compound Name: UCSF924

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This technical guide provides an in-depth analysis of the selectivity profile of **UCSF924**, a potent and highly specific agonist for the Dopamine D4 receptor (DRD4). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with the dopamine receptor family.

Core Findings: Unprecedented Selectivity for the Dopamine D4 Receptor

UCSF924 demonstrates remarkable selectivity for the human Dopamine D4 receptor. In vitro studies have established a binding affinity (K_i) of 3.0 nM and a functional potency (EC_{50}) of 4.2 nM for DRD4.^[1] Crucially, its activity at other dopamine receptor subtypes is negligible, with binding affinities for D2 and D3 receptors exceeding 10,000 nM, showcasing a selectivity of over 3300-fold.^[2] While specific binding data for D1 and D5 receptors are not available, the compound's characterization as a highly selective DRD4 agonist with no off-target effects on over 320 non-olfactory G-protein-coupled receptors (GPCRs) suggests a similarly low affinity.^{[3][4]}

This high degree of selectivity makes **UCSF924** an invaluable tool for elucidating the specific physiological roles of the DRD4 receptor in the central nervous system and its potential as a therapeutic target for neuropsychiatric disorders.

Quantitative Selectivity Profile of UCSF924

The following table summarizes the binding affinities and functional potencies of **UCSF924** against the five human dopamine receptor subtypes.

Receptor Subtype	Binding Affinity (K _i) (nM)	Functional Activity (EC ₅₀) (nM)
Dopamine D1	> 10,000 (inferred)	Not Available
Dopamine D2	> 10,000[2]	Not Available
Dopamine D3	> 10,000[2]	Not Available
Dopamine D4	3.0[1][2]	4.2[1]
Dopamine D5	> 10,000 (inferred)	Not Available

Experimental Protocols

The determination of **UCSF924**'s selectivity profile relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assays for Determination of Binding Affinity (K_i)

Competitive radioligand binding assays are employed to determine the binding affinity (K_i) of **UCSF924** for each dopamine receptor subtype.

Principle: This assay measures the ability of a test compound (**UCSF924**) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the K_i value.

Materials:

- Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, or D5).

- A suitable high-affinity radioligand for each receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, etc.).
- **UCSF924** at a range of concentrations.
- Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of **UCSF924**.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays for Determination of Agonist Activity (EC₅₀)

Functional assays are conducted to assess the ability of **UCSF924** to activate the dopamine receptors and elicit a cellular response. As dopamine receptors are G-protein coupled

receptors that modulate adenylyl cyclase activity, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to determine agonist potency (EC50).

Principle: D1-like receptors (D1 and D5) couple to Gs protein, which stimulates adenylyl cyclase and increases cAMP levels. D2-like receptors (D2, D3, and D4) couple to Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels. The EC50 is the concentration of the agonist that produces 50% of the maximal response.

Materials:

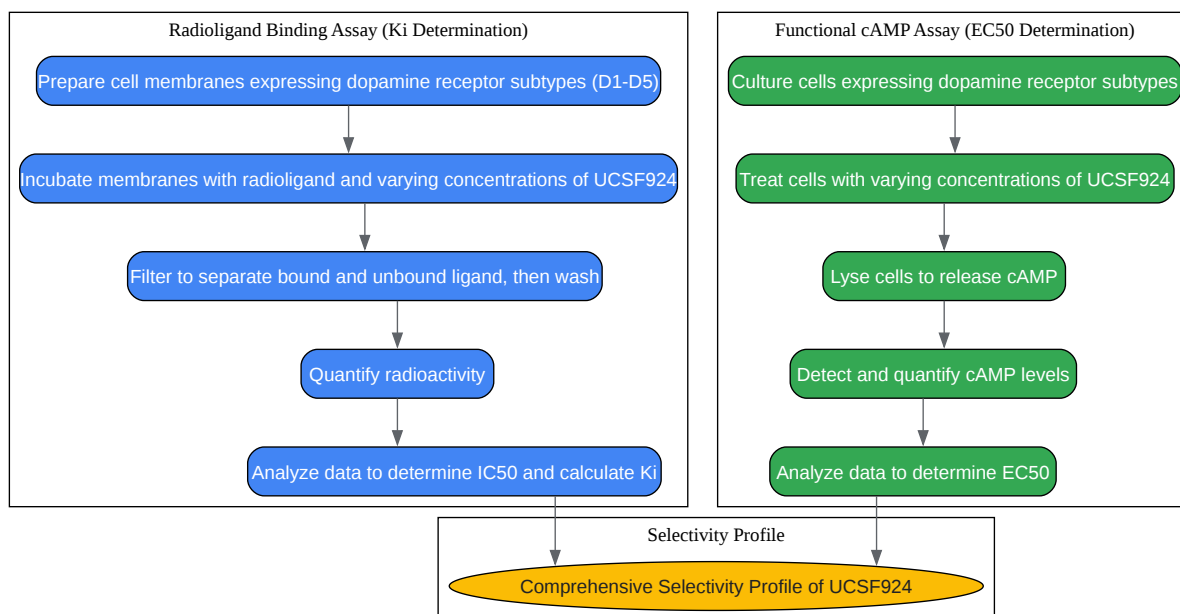
- Whole cells expressing the specific human dopamine receptor subtype.
- **UCSF924** at a range of concentrations.
- Assay medium.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- (For Gi-coupled receptors) Forskolin or another adenylyl cyclase activator to induce a measurable baseline of cAMP.

Procedure:

- **Cell Plating:** Cells are seeded in microtiter plates and allowed to attach.
- **Compound Addition:** Cells are treated with varying concentrations of **UCSF924**. For Gi-coupled receptors, cells are co-incubated with an adenylyl cyclase activator.
- **Incubation:** The cells are incubated for a specific period to allow for cAMP production or inhibition.
- **Cell Lysis:** The cells are lysed to release intracellular cAMP.
- **cAMP Detection:** The concentration of cAMP in the cell lysate is measured using a commercial detection kit according to the manufacturer's instructions.
- **Data Analysis:** The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value.

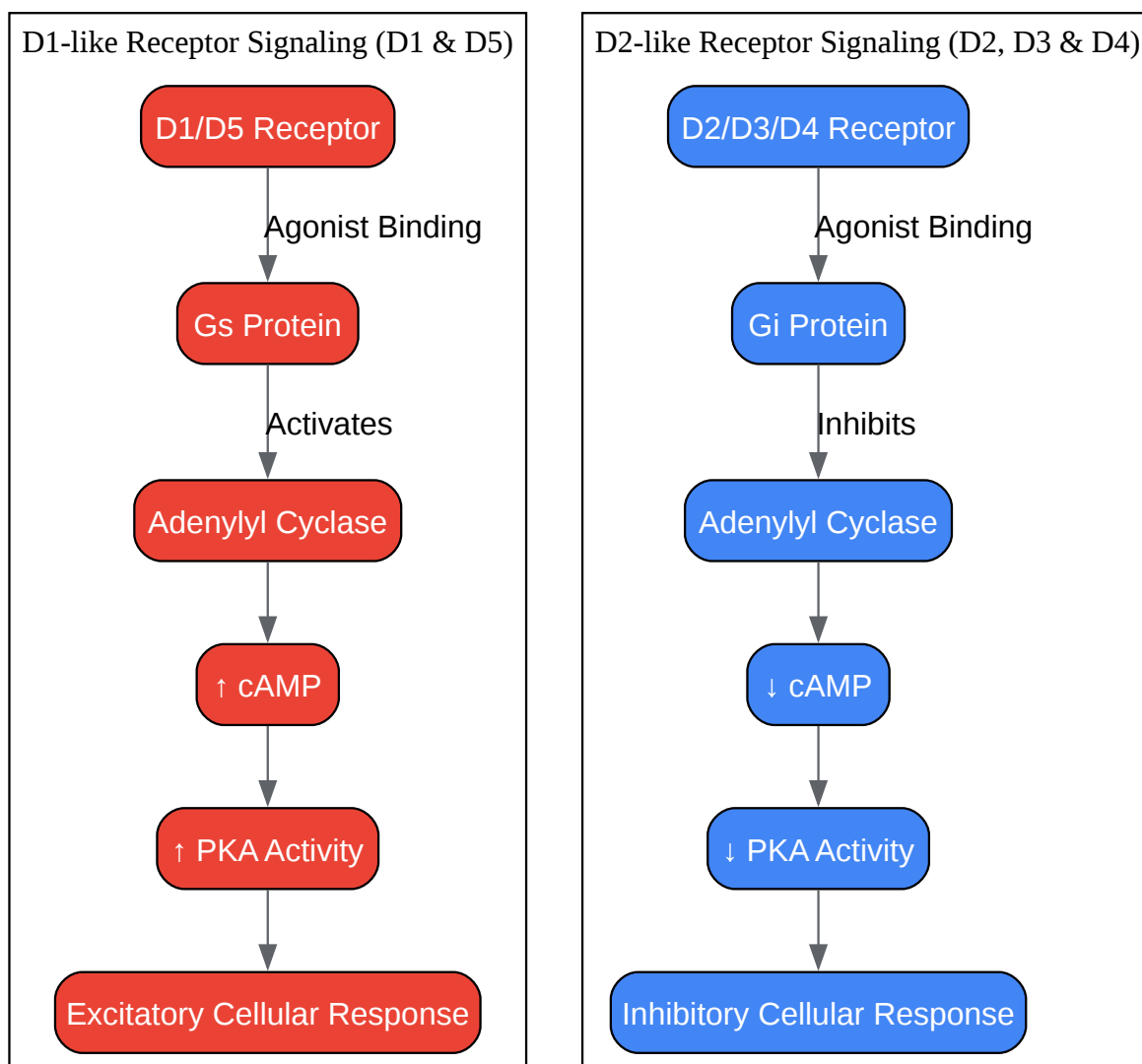
Signaling Pathways and Experimental Workflow

To visually represent the processes involved in determining the selectivity of **UCSF924**, the following diagrams have been generated using the DOT language.



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Experimental workflow for determining **UCSF924** selectivity.



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Canonical signaling pathways of dopamine receptors.

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